Pteryxin

Description

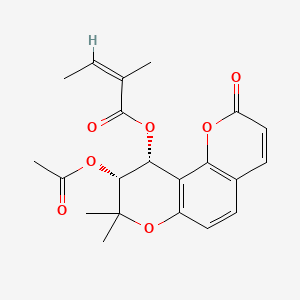

This compound is a natural product found in Musineon divaricatum, Pteryxia terebinthina, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZYPKZQDYMEE-YRCPKEQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13161-75-6, 737005-97-9 | |

| Record name | (+)-Pteryxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteryxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTERIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pteryxin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pteryxin, a dihydropyranocoumarin derivative, has emerged as a promising natural compound with a range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and its multifaceted biological effects. Detailed methodologies for its extraction, isolation, and key bioassays are presented to facilitate further research and development. The document summarizes quantitative data on its bioactivity and elucidates its modulation of critical signaling pathways, including NF-κB, MAPK, and Nrf2/ARE, through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a naturally occurring coumarin first isolated from plants of the Apiaceae family. It is recognized as an angular-type khellactone coumarin with substituted acyl groups.

Natural Sources of this compound:

| Plant Species | Family | Plant Part(s) |

| Mutellina purpurea | Apiaceae | Fruits |

| Peucedanum japonicum Thunb | Apiaceae | Leaves |

| Pteryxia terebinthina | Apiaceae | Roots |

| Angelica furcijuga | Apiaceae | Roots |

| Peucedanum praeruptorum Dunn | Apiaceae | Roots |

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₇ |

| Molecular Weight | 386.4 g/mol |

| CAS Number | 13161-75-6 |

| IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on enzymatic inhibition and gene expression.

Enzyme Inhibition

This compound is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

| Enzyme | Organism | IC₅₀ (µg/mL) | Inhibition at 100 µg/mL (%) | Reference Compound | Reference IC₅₀ (µg/mL) |

| Butyrylcholinesterase (BChE) | Equine Serum | 12.96 ± 0.70 | 91.62 ± 1.53 | Galanthamine | 22.16 ± 0.91 |

| Acetylcholinesterase (AChE) | - | 9.30 ± 1.86 |

Data from Orhan et al. (2017)[1]

Anti-obesity and Metabolic Regulation

This compound has been shown to modulate the expression of genes involved in lipid metabolism in 3T3-L1 adipocytes and HepG2 hepatocytes.[2][3]

| Gene | Cell Line | Treatment Concentration (µg/mL) | Change in Expression (%) |

| Triacylglycerol (TG) content | 3T3-L1 adipocytes | 10, 15, 20 | ↓ 52.7, 53.8, 57.4 |

| Triacylglycerol (TG) content | HepG2 hepatocytes | 10, 15, 20 | ↓ 25.2, 34.1, 27.4 |

| Paternally expressed gene 1 (MEST) | 3T3-L1 adipocytes | ↓ 42.8 | |

| Hormone-sensitive lipase | 3T3-L1 adipocytes | ↑ 15.1 | |

| Uncoupling protein 2 (UCP2) | 3T3-L1 adipocytes | ↑ 77.5 | |

| Adiponectin | 3T3-L1 adipocytes | ↑ 76.3 |

Data from Nugara et al. (2014)[2]

Experimental Protocols

Extraction and Isolation of this compound from Peucedanum japonicum Leaves

This protocol describes the extraction and purification of this compound using supercritical fluid extraction (SFE) followed by high-performance liquid chromatography (HPLC).

4.1.1. Supercritical Fluid Extraction (SFE)

-

Sample Preparation: Dry the leaves of Peucedanum japonicum and grind them into a fine powder.

-

Extraction:

-

Load 150 g of the dried leaf powder into the extraction vessel of a Supercritical Fluid Extraction Screening System.

-

Set the extraction parameters:

-

Pressure: 30 MPa

-

Temperature: 43 °C

-

Solvent: Supercritical carbon dioxide

-

-

Perform the extraction for 3 hours.

-

-

Collection: Collect the resulting extract. Approximately 133 mg of crude extract can be obtained from 150 g of starting material.[4]

4.1.2. High-Performance Liquid Chromatography (HPLC) Purification

-

Column: XBridge C18 column (150 × 19 mm, 5 µm particle size).

-

Mobile Phase: A mixture of formic acid, water, and acetonitrile in a ratio of 0.1:55:45 (v/v/v).

-

Flow Rate: 12.0 mL/min.

-

Detection: Monitor the elution profile using a suitable detector (e.g., UV-Vis).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC-MS/MS.

-

Column: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: Acetonitrile/H₂O (45:55) in an isocratic condition.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Structure Confirmation: Confirm the structure of the purified this compound using ¹H and ¹³C-NMR spectroscopy.[4]

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the BChE inhibitory activity of this compound.

-

Reagents:

-

Tris-HCl buffer (pH 8.0)

-

Butyrylcholinesterase (BChE) from equine serum

-

This compound (dissolved in a suitable solvent and diluted to various concentrations)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Butyrylthiocholine iodide (BTCI)

-

-

Procedure:

-

In a 96-well microplate, add the following to each well for a final volume of 100 µL:

-

BChE enzyme solution (final concentration 0.22 U/mL in Tris-HCl buffer).

-

This compound solution at different concentrations.

-

-

Pre-incubate the plate at 37 °C for 20 minutes.

-

Add BTCI (final concentration 0.5 mM) and DTNB (final concentration 0.35 mM) to initiate the reaction.

-

Immediately measure the absorbance at 412 nm using an ELISA microplate reader at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of BChE inhibition.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the BChE activity.

-

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation. It achieves this by downregulating the activation of NF-κB and MAPK.

References

The In Vitro Biological Activity of Pteryxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteryxin, a naturally occurring dihydropyranocoumarin derivative found predominantly in plants of the Apiaceae family, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, detailing its effects on various cellular processes and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising natural compound.

Cholinesterase Inhibitory Activity

This compound has demonstrated notable inhibitory activity against cholinesterase enzymes, particularly butyrylcholinesterase (BChE), suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

| Enzyme | This compound Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| Acetylcholinesterase (AChE) | 100 µg/mL | 9.30 ± 1.86 | - | - | - |

| Butyrylcholinesterase (BChE) | 100 µg/mL | 91.62 ± 1.53 | 12.96 ± 0.70 | Galanthamine | 22.16 ± 0.91 |

Table 1: In vitro cholinesterase inhibitory activity of this compound.[1]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase and butyrylcholinesterase activity.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound solution at various concentrations

-

Respective cholinesterase enzyme solution (AChE or BChE)

Procedure:

-

Reagent Preparation: Prepare fresh solutions of substrate, DTNB, and the enzyme in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution (or buffer for control), and 25 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of the DTNB solution to each well.

-

Substrate Addition: Start the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is determined from a dose-response curve.

Anti-Obesity and Metabolic Regulation

This compound has been shown to exert anti-obesity effects in vitro by modulating the expression of genes involved in adipogenesis and lipid metabolism.

Quantitative Data: Effects on Adipocytes and Hepatocytes

| Cell Line | This compound Concentration (µg/mL) | Triglyceride (TG) Content Suppression (%) |

| 3T3-L1 Adipocytes | 10 | 52.7 |

| 15 | 53.8 | |

| 20 | 57.4 | |

| HepG2 Hepatocytes | 10 | 25.2 |

| 15 | 34.1 | |

| 20 | 27.4 |

Table 2: Dose-dependent suppression of triglyceride content by this compound in 3T3-L1 and HepG2 cells.[2]

| Gene | Cell Line | This compound Treatment | Regulation | Fold/Percentage Change |

| SREBP-1c | 3T3-L1 | 20 µg/mL | Down-regulated | 18% |

| FASN | 3T3-L1 | 20 µg/mL | Down-regulated | 36.1% |

| ACC1 | 3T3-L1 | 20 µg/mL | Down-regulated | 38.2% |

| SREBP-1c | HepG2 | 20 µg/mL | Down-regulated | 72.3% |

| FASN | HepG2 | 20 µg/mL | Down-regulated | 62.9% |

| ACC1 | HepG2 | 20 µg/mL | Down-regulated | 38.8% |

| MEST | 3T3-L1 | 20 µg/mL | Down-regulated | 42.8% |

| Hormone-sensitive lipase | 3T3-L1 | 20 µg/mL | Up-regulated | 15.1% |

| Uncoupling protein 2 | 3T3-L1 | 20 µg/mL | Up-regulated | 77.5% |

| Adiponectin | 3T3-L1 | 20 µg/mL | Up-regulated | 76.3% |

Table 3: Modulation of adipogenic and lipogenic gene expression by this compound.[2]

Experimental Protocol: Gene Expression Analysis by Real-Time PCR (RT-PCR)

This protocol outlines the general workflow for analyzing changes in gene expression in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

Real-time PCR system

-

SYBR Green or TaqMan probes

-

Gene-specific primers

Procedure:

-

Cell Culture and Treatment: Culture the desired cell line (e.g., 3T3-L1 or HepG2) and treat with various concentrations of this compound for a specified time.

-

RNA Extraction: Isolate total RNA from the treated and untreated cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR system.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene.

Signaling Pathway: Adipogenic Gene Network Modulation

Cytoprotective and Antioxidant Effects

This compound exhibits cytoprotective properties, particularly in pancreatic β-cells, through the activation of the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Data: Cytotoxicity

No significant cytotoxicity of this compound was observed in MIN6 insulinoma cells or RAW264.7 macrophages at concentrations up to 50 µM after 24 hours of incubation.[3]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Cell culture medium

-

This compound solution at various concentrations

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathway: Nrf2/ARE Activation by this compound

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, although the precise mechanisms and quantitative data are still under investigation. Preliminary findings suggest that this compound may attenuate inflammatory responses by inhibiting the NLRP3 inflammasome activation in RAW264.7 cells.[4]

Experimental Workflow: Investigating Anti-inflammatory Effects

Other Potential In Vitro Activities

While comprehensive quantitative data for this compound is not yet widely available in the literature, preliminary studies and the activities of similar coumarin compounds suggest potential in the following areas:

-

Anti-cancer Activity: Many natural coumarins exhibit cytotoxic and anti-proliferative effects against various cancer cell lines. Further investigation is required to determine the specific IC50 values of this compound against cell lines such as HeLa, MCF-7, A549, and HepG2.

-

Antiviral, Antibacterial, and Antifungal Activities: The antimicrobial potential of this compound remains an area for future research. Determining the Minimum Inhibitory Concentration (MIC) or IC50 values against a panel of relevant viruses, bacteria, and fungi would be crucial in evaluating its efficacy in these areas.

Conclusion

This compound is a multifaceted natural compound with a range of promising in vitro biological activities. Its potent inhibition of butyrylcholinesterase, modulation of adipogenic gene networks, and cytoprotective effects through the Nrf2/ARE pathway highlight its therapeutic potential for neurodegenerative diseases, obesity, and conditions involving oxidative stress. While its anti-inflammatory, anti-cancer, and antimicrobial properties require further in-depth investigation and quantitative characterization, the existing data strongly support the continued exploration of this compound as a lead compound for the development of novel therapeutics. This guide provides a foundational understanding of this compound's in vitro activities and the methodologies to further investigate its pharmacological profile.

References

Pteryxin: A Multi-Target Modulator of Key Signaling Pathways in Inflammation, Oxidative Stress, and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pteryxin, a naturally occurring dihydropyranocoumarin, has emerged as a significant multi-target modulator of critical intracellular signaling pathways implicated in a range of physiological and pathological processes. This technical guide provides an in-depth overview of the mechanisms by which this compound exerts its biological effects, with a focus on its modulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), NOD-like Receptor Python-3 (NLRP3) inflammasome, and Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for inflammatory diseases, neurodegenerative disorders, and metabolic conditions. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to facilitate further research and development of this compound-based therapeutics.

Introduction to this compound and its Therapeutic Potential

This compound is a bioactive compound that has demonstrated a remarkable ability to influence multiple signaling cascades, positioning it as a promising candidate for therapeutic intervention in a variety of diseases. Its pleiotropic effects stem from its capacity to simultaneously inhibit pro-inflammatory and pro-oxidant pathways while activating cytoprotective mechanisms. This multi-targeted approach offers a potential advantage over single-target therapies, particularly in complex multifactorial diseases. The following sections will delve into the specific molecular interactions of this compound with key signaling pathways.

Modulation of Pro-Inflammatory Signaling Pathways

This compound has been shown to potently suppress inflammatory responses by targeting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators.

This compound's inhibitory effect on the NF-κB pathway is achieved through the downregulation of NF-κB/MAPK activation.[1] This leads to a reduction in the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the nuclear translocation of the active p65/p50 NF-κB dimer is prevented, leading to a decrease in the transcription of NF-κB target genes such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]

Attenuation of the MAPK Signaling Pathway

The MAPK cascade, comprising ERK, JNK, and p38 kinases, is another crucial regulator of inflammation and cellular stress responses. This compound has been shown to suppress the activation of the MAPK pathway, contributing to its anti-inflammatory effects.

This compound downregulates the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[1] By inhibiting the activation of these kinases, this compound blocks the downstream signaling events that lead to the production of inflammatory cytokines and enzymes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases. This compound has been identified as an inhibitor of NLRP3 inflammasome activation.[1]

This compound inhibits both the priming and activation steps of the NLRP3 inflammasome.[1] It suppresses the NF-κB-dependent priming signal, which reduces the expression of NLRP3 and pro-IL-1β. Furthermore, this compound inhibits the assembly of the inflammasome complex and the activation of caspase-1, thereby blocking the processing and release of mature IL-1β.[1]

Activation of the Nrf2/ARE Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes the cellular antioxidant defense system by activating the Nrf2/ARE pathway. Nrf2 is a master regulator of antioxidant gene expression, and its activation is a key mechanism for cellular protection against oxidative stress.

This compound induces the nuclear translocation of Nrf2.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. This compound is thought to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[5]

Quantitative Data on this compound's Biological Activities

The following tables summarize the available quantitative data on the modulatory effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay | Cell/System | IC50 / Effect | Reference |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Purified Enzyme | 12.96 ± 0.70 µg/mL | [4] |

| Triacylglycerol (TG) Content | TG Content Assay | 3T3-L1 Adipocytes | 57.4% reduction at 20 µg/mL | [6] |

| Triacylglycerol (TG) Content | TG Content Assay | HepG2 Hepatocytes | 34.1% reduction at 15 µg/mL | [6] |

Table 2: Modulation of Gene and Protein Expression by this compound

| Pathway | Target Gene/Protein | Cell Line | Concentration | Effect | Reference |

| Nrf2/ARE | Nrf2 Nuclear Translocation | Insulinoma MIN6 cells | 10 µM & 50 µM | Increased nuclear translocation | [3][4] |

| Nrf2/ARE | HO-1 Protein Expression | RAW264.7 cells | 25-100 µM | Dose-dependent increase | [5] |

| Adipogenesis | SREBP-1c, FASN, ACC1 | 3T3-L1 Adipocytes | 20 µg/mL | Downregulation | [6] |

| Lipolysis | Hormone-sensitive lipase | 3T3-L1 Adipocytes | 20 µg/mL | Upregulation | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Phosphorylated NF-κB p65 and MAPK

-

Cell Culture and Treatment: Seed appropriate cells (e.g., RAW264.7 macrophages) in culture plates. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired duration.

-

Cell Lysis: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-phospho-p65, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Seed cells (e.g., MIN6 or HepG2) on glass coverslips in a culture plate. Treat the cells with this compound at the desired concentrations and for the appropriate time.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking: Block the cells with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of Nrf2 to determine the extent of nuclear translocation.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

-

Cell Priming: Seed macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a culture plate. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

This compound Treatment: Pre-treat the primed cells with different concentrations of this compound for 1 hour.

-

Inflammasome Activation: Activate the NLRP3 inflammasome by adding a second signal, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Conclusion and Future Directions

This compound is a compelling natural compound with significant therapeutic potential owing to its ability to modulate multiple key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. Its dual action of suppressing pro-inflammatory cascades while concurrently activating antioxidant defenses makes it an attractive candidate for the development of novel treatments for a wide range of complex diseases.

Future research should focus on elucidating the precise molecular targets of this compound within each pathway and conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety in various disease models. The experimental protocols and data presented in this guide provide a solid foundation for advancing our understanding of this compound's mechanism of action and accelerating its translation into clinical applications.

References

- 1. cdn.origene.com [cdn.origene.com]

- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

Pteryxin: A Comprehensive Technical Guide on its Therapeutic Potential for Neurodegenerative Diseases

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD), present a significant and growing global health challenge with limited therapeutic options. This document provides an in-depth technical overview of Pteryxin, a naturally occurring coumarin, and its emerging therapeutic potential in the context of neurodegenerative disorders. Drawing upon available preclinical data, this guide summarizes the quantitative effects of this compound, details its known mechanisms of action, and provides comprehensive experimental protocols for key assays. The primary focus of the current research landscape is on this compound's role in AD, where it has demonstrated promising neuroprotective effects through multiple pathways, including cholinesterase inhibition, antioxidant, and anti-inflammatory activities. This guide aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating further investigation into this compound as a potential therapeutic agent.

Introduction

This compound is a dihydropyranocoumarin derivative found in plants of the Apiaceae family, such as Mutellina purpurea and Peucedanum japonicum[1]. Emerging research has highlighted its potential as a multi-target agent for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and neuroprotective properties, makes it a compelling candidate for further investigation. This technical guide synthesizes the current scientific knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to support ongoing and future research efforts.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its efficacy in various experimental models.

Table 1: In Vitro Cholinesterase Inhibition by this compound

| Enzyme Target | Concentration | % Inhibition (Mean ± SD) | IC50 (µg/mL) | Comparator (Galanthamine) IC50 (µg/mL) | Reference |

| Acetylcholinesterase (AChE) | 100 µg/mL | 9.30 ± 1.86 | - | - | [1] |

| Butyrylcholinesterase (BChE) | 100 µg/mL | 91.62 ± 1.53 | 12.96 ± 0.70 | 22.16 ± 0.91 | [1] |

Table 2: In Vivo Effects of this compound in a 5xFAD Mouse Model of Alzheimer's Disease

| Treatment Group | Dosage | Cognitive Improvement (Morris Water Maze) | Key Protein Changes (Proteome Analysis) | Reference |

| This compound | 16 mg/kg | Significant improvement in learning | Altered expression of Amyloid-β precursor protein, Glial fibrillary acid protein, and Apolipoprotein E | [2][3] |

Table 3: In Vitro Antioxidant Activity of this compound in RAW264.7 Macrophage Cells

| Treatment | Concentration | Effect on HO-1 Protein Expression | Reference |

| This compound | 25-100 µM | Concentration-dependent increase | [4] |

Known Mechanisms of Action

This compound exerts its neuroprotective effects through several interconnected molecular pathways. The primary mechanisms identified to date include the inhibition of cholinesterases, activation of the Nrf2 antioxidant response pathway, and modulation of inflammatory signaling cascades.

Cholinesterase Inhibition

In the context of Alzheimer's disease, the cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline. This compound has been shown to inhibit butyrylcholinesterase (BChE) more effectively than the established Alzheimer's drug, galanthamine[1]. Molecular docking studies suggest that this compound binds to the active site of BChE through hydrogen bonds with the catalytic residues S198 and H438, as well as a strong π-π stacking interaction with W231[1].

Activation of the Nrf2 Antioxidant Response Pathway

Oxidative stress is a key pathological feature of many neurodegenerative diseases. This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses[4][5]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound is thought to modulate cysteine residues in Keap1, leading to the dissociation of Nrf2[4]. Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. This leads to an enhanced production of protective enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and thioredoxin reductase 1 (Trxr1)[4][5]. This cascade ultimately fortifies the cell's ability to combat oxidative stress.

Modulation of Inflammatory Pathways

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, as well as inhibiting the NLRP3 inflammasome.

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the MAPK and NF-κB signaling pathways. It also inhibits the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β).

Therapeutic Potential in Specific Neurodegenerative Diseases

Alzheimer's Disease

The most substantial evidence for this compound's therapeutic potential lies in the context of Alzheimer's disease. As detailed in the quantitative data tables, this compound demonstrates a dual-pronged approach by inhibiting BChE and improving cognitive function in a preclinical model[1][2][3]. Furthermore, its ability to modulate the expression of AD-associated proteins like the amyloid-β precursor protein highlights its disease-modifying potential[2]. The activation of the Nrf2 pathway by this compound also offers a mechanism to counteract the oxidative stress that is a hallmark of AD pathology.

Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS)

Currently, there is a significant gap in the scientific literature regarding the therapeutic potential of this compound for Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis. No published studies were identified that investigate the interaction of this compound with key pathological proteins associated with these diseases, such as α-synuclein (Parkinson's), huntingtin (Huntington's), or superoxide dismutase 1 (SOD1) (ALS). Further research is warranted to explore the potential efficacy of this compound in preclinical models of these debilitating neurodegenerative disorders.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and extension of these findings.

In Vivo Cognitive Assessment: Morris Water Maze (5xFAD Mice)

Objective: To assess spatial learning and memory in the 5xFAD mouse model of Alzheimer's disease following treatment with this compound.

Materials:

-

Circular pool (110-120 cm in diameter) filled with water made opaque with non-toxic white paint.

-

Submerged platform (10 cm in diameter).

-

Video tracking system and software.

-

5xFAD transgenic mice and wild-type littermates.

-

This compound solution and vehicle control.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before each session.

-

Cued Training (1 day):

-

Place a visible flag on the platform.

-

Conduct 4 trials per mouse, placing the mouse in the pool facing the wall from one of four cardinal starting positions.

-

Allow the mouse to swim and find the platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Acquisition Phase (4-5 consecutive days):

-

The platform is hidden 1-2 cm beneath the water surface.

-

Conduct 4 trials per day for each mouse, with a different starting position for each trial.

-

Record the latency to find the platform, path length, and swimming speed using the video tracking system.

-

If the platform is not found within 60 seconds, guide the mouse to it.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time in the target quadrant and platform crossings during the probe trial to assess memory retention.

In Vitro Cholinesterase Inhibition Assay (ELISA-based)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Materials:

-

96-well microplate.

-

AChE and BChE enzymes.

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

This compound and a reference inhibitor (e.g., galanthamine).

-

Phosphate buffer (pH 8.0).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of enzymes, substrates, DTNB, this compound, and the reference inhibitor in phosphate buffer.

-

Assay Setup:

-

In a 96-well plate, add 25 µL of this compound or reference inhibitor at various concentrations.

-

Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

-

Add 125 µL of DTNB solution.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 25 µL of the substrate solution (ATCh for AChE, BTCh for BChE) to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and the reference inhibitor. Determine the IC50 value (the concentration that causes 50% inhibition of the enzyme activity).

Nrf2 Activation Assay (Reporter Gene Assay)

Objective: To quantify the activation of the Nrf2-ARE signaling pathway by this compound.

Materials:

-

RAW264.7 macrophage cells (or other suitable cell line).

-

Cell culture medium and supplements.

-

A reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.

-

A control plasmid (e.g., pRL-TK) for normalization.

-

Transfection reagent.

-

This compound solution.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture RAW264.7 cells in appropriate medium.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay:

-

Measure the firefly luciferase activity (from the ARE-reporter plasmid) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's protocol.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.

Western Blot Analysis for HO-1, GCLC, and Trxr1

Objective: To determine the protein expression levels of HO-1, GCLC, and Trxr1 in cells treated with this compound.

Materials:

-

RAW264.7 cells or other suitable cell line.

-

This compound solution.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against HO-1, GCLC, Trxr1, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against HO-1, GCLC, Trxr1, and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

-

RAW264.7 macrophage cells.

-

Lipopolysaccharide (LPS).

-

Nigericin or ATP.

-

This compound solution.

-

ELISA kits for IL-1β.

-

Reagents for Western blotting (as described above) with primary antibodies for Caspase-1 (p20 subunit) and NLRP3.

Procedure:

-

Cell Priming and Treatment:

-

Prime the RAW264.7 cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

Inflammasome Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.

-

Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

-

IL-1β Measurement (ELISA): Measure the concentration of secreted IL-1β in the culture supernatants using an ELISA kit according to the manufacturer's instructions.

-

Caspase-1 and NLRP3 Detection (Western Blot): Perform Western blot analysis on the cell lysates and/or concentrated supernatants to detect the cleaved (active) form of Caspase-1 (p20) and the expression of NLRP3.

-

Data Analysis: Compare the levels of secreted IL-1β and cleaved Caspase-1 in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound on NLRP3 inflammasome activation.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound holds significant therapeutic potential, particularly for Alzheimer's disease. Its ability to target multiple pathological pathways, including cholinergic dysfunction, oxidative stress, and neuroinflammation, positions it as a promising candidate for further development. The detailed experimental protocols provided in this guide are intended to facilitate the rigorous evaluation of this compound's efficacy and mechanism of action.

Future research should focus on several key areas:

-

Expansion to Other Neurodegenerative Diseases: Investigating the effects of this compound in preclinical models of Parkinson's disease, Huntington's disease, and ALS is a critical next step.

-

Pharmacokinetic and Safety Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties.

-

In-depth Mechanistic Studies: Further elucidation of the molecular targets of this compound and the downstream signaling events will provide a more complete understanding of its neuroprotective effects.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing therapies for neurodegenerative diseases could lead to more effective treatment strategies.

References

- 1. GCLC antibody (12601-1-AP) | Proteintech [ptglab.com]

- 2. Assay of Inflammasome Activation [bio-protocol.org]

- 3. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HO-1/HMOX1 antibody (27282-1-AP) | Proteintech [ptglab.com]

Pteryxin as a Butyrylcholinesterase Inhibitor: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Pteryxin, a naturally occurring dihydropyranocoumarin, has emerged as a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound's interaction with BChE, including its inhibitory activity, molecular interactions, and the broader implications for relevant signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development of this compound and its derivatives as potential therapeutic agents.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for this function in a healthy brain, BChE activity becomes more significant in the context of Alzheimer's disease (AD), where AChE levels are known to decrease. Elevated BChE activity in the AD brain is associated with the maturation of amyloid-beta plaques, making it a compelling target for therapeutic intervention.

This compound, a compound isolated from plants of the Apiaceae family, has demonstrated significant inhibitory activity against BChE.[1] This guide synthesizes the current knowledge on this compound's role as a BChE inhibitor, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Quantitative Inhibitory Activity

This compound exhibits potent and selective inhibition of BChE. The following table summarizes the key quantitative data comparing this compound's inhibitory activity against BChE with that of the established Alzheimer's drug, galanthamine.

| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM)¹ | % Inhibition (at 100 µg/mL) |

| This compound | BChE | 12.96 ± 0.70 [1] | ~33.5 | 91.62 ± 1.53 [1] |

| AChE | - | - | 9.30 ± 1.86[1] | |

| Galanthamine | BChE | 22.16 ± 0.91[1] | ~77.1 | 81.93 ± 2.52[1] |

¹ Molar concentration calculated based on a molecular weight of 386.45 g/mol for this compound and 287.35 g/mol for galanthamine.

Experimental Protocols

The following section details the methodology for assessing the BChE inhibitory activity of this compound, based on the widely used spectrophotometric method developed by Ellman.

Materials and Reagents

-

This compound (test compound)

-

Butyrylcholinesterase (BChE) from equine serum

-

Butyrylthiocholine iodide (BTCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Galanthamine (reference compound)

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Assay Principle

The BChE inhibition assay is based on the measurement of the rate of hydrolysis of butyrylthiocholine iodide by BChE. The product of this reaction, thiocholine, reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Experimental Workflow

The following diagram illustrates the general workflow for the BChE inhibition assay.

Step-by-Step Protocol

While the precise concentrations and incubation times used in the primary study on this compound were not detailed in the available literature, the following is a representative protocol for a BChE inhibition assay based on Ellman's method.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and galanthamine in DMSO.

-

Prepare working solutions of BChE, BTCI, and DTNB in Tris-HCl buffer (pH 8.0).

-

-

Assay Procedure:

-

In a 96-well microplate, add the Tris-HCl buffer.

-

Add the test compound (this compound) or reference compound (galanthamine) at various concentrations to the wells. A control well should contain only the buffer and DMSO.

-

Add the BChE solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the BTCI and DTNB solutions to each well.

-

Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

-

Molecular Interactions and Binding Mode

Molecular docking studies have provided insights into the binding of this compound to the active site of BChE.

The molecular docking analysis reveals that this compound forms two hydrogen bonds with the catalytic residues Serine 198 and Histidine 438 of BChE.[1] Additionally, a strong π-π stacking interaction occurs with Tryptophan 231.[1] These interactions anchor this compound within the binding pocket of BChE, contributing to its inhibitory activity.

Signaling Pathways Associated with BChE Inhibition

The inhibition of BChE by this compound has potential implications for modulating key signaling pathways relevant to neurodegenerative diseases.

Cholinergic Anti-inflammatory Pathway

Selective BChE inhibition can enhance cholinergic signaling, which in turn can modulate inflammatory responses through the cholinergic anti-inflammatory pathway.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant Properties of Pteryxin

Executive Summary

This compound, a khellactone-type coumarin predominantly isolated from plants such as Peucedanum japonicum Thunb, is emerging as a compound of significant interest due to its potent antioxidant activities. Unlike direct radical scavengers, this compound's primary mechanism of action involves the modulation of endogenous antioxidant defense systems, specifically through the activation of the Nuclear factor-erythroid-2-related factor (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway stimulation leads to the upregulation of a suite of protective antioxidant enzymes, offering a promising cytoprotective strategy against oxidative stress-related pathologies. This document provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanism of action, quantitative activity, relevant experimental protocols, and key signaling pathways.

Mechanism of Antioxidant Action: The Nrf2-ARE Signaling Pathway

This compound exerts its antioxidant effects primarily through an indirect mechanism by activating the Nrf2-ARE signaling cascade, a master regulator of cellular defense against oxidative stress.[1][2][3]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, characterized by its electrophilic nature due to α,β-carbonyl and/or substituted acyl groups, is believed to interact with and modulate cysteine residues on Keap1.[1][4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and release of Nrf2.[1][2]

Once liberated, Nrf2 translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous antioxidant genes.[1][4] This binding initiates the transcription and subsequent expression of a battery of Phase II detoxifying and antioxidant enzymes. Studies have demonstrated that this compound treatment significantly enhances the expression of key cytoprotective proteins, including:

-

Glutamate-cysteine ligase catalytic subunit (GCLC) , the rate-limiting enzyme in glutathione synthesis[4][5]

Furthermore, some evidence suggests the involvement of the protein kinase B (Akt) signaling pathway, a known modulator of Nrf2, in this compound-induced Nrf2 activation.[3][4][5]

Quantitative Data Presentation

The antioxidant capacity of this compound has been evaluated using both direct chemical assays and indirect cellular-based methods.

Table 1: Direct Radical Scavenging Activity

This table summarizes the direct free radical scavenging potential of this compound as measured by the DPPH assay.

| Compound | Assay | Result (EC₅₀) | Reference |

| This compound | DPPH | 2.6 ± 0.2 μmol/µmol of DPPH |

Table 2: Cellular Antioxidant Effects via Nrf2 Activation

This table details the effects of this compound on the expression of key antioxidant genes and proteins in various cell models.

| Cell Line | Treatment Concentration | Target Gene/Protein | Observed Effect | Reference |

| Insulinoma MIN6 Cells | 10 µM and 50 µM | Nrf2 | Clear translocation from cytoplasm to the nucleus observed via confocal microscopy. | [4] |

| Insulinoma MIN6 Cells | Not specified | HO-1, GCLC, Trxr1 | Enhanced gene and enzyme expression, particularly under H₂O₂-induced oxidative stress.[3][4][5] | [3][4][5] |

| RAW264.7 Macrophages | Not specified | HO-1 | Induced expression of the antioxidant protein HO-1 through Nrf2 accumulation in the nucleus.[1][2] | [1][2] |

Experimental Protocols

Detailed methodologies for key assays used to characterize the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the capacity of a compound to act as a hydrogen donor or free radical scavenger.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.

-

Reaction Setup : In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).

-

Sample Addition : Add varying concentrations of this compound dissolved in the same solvent (e.g., 20 µL) to the wells. A solvent blank (containing only solvent instead of the sample) serves as the negative control. A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

-

Incubation : Incubate the plate at room temperature in complete darkness for a specified period, typically 30 minutes.[6]

-

Measurement : Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm, using a spectrophotometer or microplate reader.[7]

-

Calculation : The percentage of radical scavenging activity is calculated using the formula:

-

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of this compound. The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Reagent Preparation : Generate the ABTS•⁺ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[8][9] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

-

Working Solution Preparation : Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain a working solution with an absorbance of approximately 0.70 ± 0.02 at 734 nm.[10]

-

Reaction Setup : In a 96-well microplate, add a large volume of the ABTS•⁺ working solution (e.g., 190 µL).

-

Sample Addition : Add a small volume of varying concentrations of this compound (e.g., 10 µL) to the wells. Use appropriate solvent and positive controls as described for the DPPH assay.

-

Incubation : Incubate the plate at room temperature in the dark for a short period, typically 6-10 minutes.

-

Measurement : Read the absorbance at 734 nm.[8]

-

Calculation : Calculate the percentage of inhibition and the EC₅₀ value as described for the DPPH assay.

Cellular Assay for Nrf2-Mediated Antioxidant Enzyme Expression

This protocol outlines a general workflow to determine if this compound induces the expression of antioxidant enzymes in a cellular context.

-

Cell Culture : Culture a suitable cell line (e.g., mouse insulinoma MIN6 cells or RAW264.7 macrophages) in an appropriate medium, such as DMEM supplemented with 10% FBS and antibiotics, at 37°C in a humidified 5% CO₂ incubator.[1]

-

Treatment : Seed cells in multi-well plates. Once confluent, treat the cells with various concentrations of this compound (e.g., 2 µM to 50 µM) for a specified duration (e.g., 24 hours).[3]

-

Oxidative Challenge (Optional) : To assess cytoprotective effects, co-incubate or pre-treat cells with this compound before exposing them to an oxidative stressor like hydrogen peroxide (H₂O₂).[3][4]

-

Harvesting and Lysis : After treatment, wash the cells with PBS and lyse them using appropriate buffers to extract either total RNA (for gene expression analysis) or total protein (for protein expression analysis).

-

Analysis :

-

Quantitative PCR (qPCR) : Use the extracted RNA to perform reverse transcription followed by qPCR to quantify the relative mRNA expression levels of target genes (e.g., HMOX1, GCLC, TXNRD1, SOD1) relative to a housekeeping gene.[3]

-

Western Blot : Separate the extracted proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary antibodies against target proteins (e.g., Nrf2, HO-1, Keap1, Akt) and a loading control (e.g., β-actin). Visualize bands using secondary antibodies and a chemiluminescent substrate.

-

Immunofluorescence : Grow cells on coverslips, treat as described, then fix, permeabilize, and stain with an anti-Nrf2 antibody and a nuclear counterstain (like DAPI). Visualize the subcellular localization of Nrf2 using a confocal microscope to confirm nuclear translocation.[4]

-

Conclusion

This compound demonstrates significant antioxidant properties, primarily by activating the Nrf2-ARE signaling pathway to bolster endogenous cellular defenses rather than by direct, stoichiometric radical scavenging. This mechanism, leading to the upregulation of critical antioxidant enzymes like HO-1 and GCLC, highlights its potential as a therapeutic or preventative agent for conditions rooted in oxidative stress. Further research, particularly focusing on bioavailability, in vivo efficacy, and safety profiles, is warranted to fully elucidate its potential in drug development and functional food applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

Pteryxin Derivatives: A Deep Dive into Structure-Activity Relationships for Butyrylcholinesterase Inhibition and Anti-Obesity Effects

For Immediate Release

[City, State] – [Date] – Pteryxin, a naturally occurring dihydropyranocoumarin, has emerged as a promising scaffold in drug discovery, demonstrating notable bioactivities including butyrylcholinesterase (BChE) inhibition and anti-obesity effects. This technical guide provides an in-depth analysis of this compound and its derivatives, focusing on their structure-activity relationships (SAR), experimental validation, and underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Core Bioactivities of this compound: A Quantitative Overview

This compound has been primarily investigated for two key pharmacological activities: its potent and selective inhibition of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease, and its ability to modulate lipid metabolism, suggesting its potential as an anti-obesity agent.

Butyrylcholinesterase (BChE) Inhibition

This compound has been identified as a more active inhibitor of BChE than the standard drug galanthamine.[1] This inhibitory activity is crucial for elevating acetylcholine levels in the brain, a key therapeutic strategy in managing Alzheimer's disease.

| Compound | Target | IC50 (µg/mL) |

| This compound | Butyrylcholinesterase (BChE) | 12.96 ± 0.70[1] |

| Galanthamine | Butyrylcholinesterase (BChE) | 22.16 ± 0.91[1] |

Anti-Obesity Activity

This compound has demonstrated significant anti-obesity properties by modulating the adipogenic gene network. In vitro studies have shown a dose-dependent suppression of triglyceride (TG) content in both adipocytes and hepatocytes.[2][3]

| Cell Line | This compound Concentration (µg/mL) | TG Content Suppression (%) |

| 3T3-L1 Adipocytes | 10 | 52.7[2] |

| 15 | 53.8[2] | |

| 20 | 57.4[2] | |

| HepG2 Hepatocytes | 10 | 25.2[2] |

| 15 | 34.1[2] | |

| 20 | 27.4[2] |

This anti-obesity effect is attributed to the downregulation of key lipogenic genes.

| Gene | Cell Line | This compound Concentration (µg/mL) | Downregulation (%) |

| SREBP-1c | 3T3-L1 Adipocytes | 20 | 18.0[2] |

| FASN | 3T3-L1 Adipocytes | 20 | 36.1[2] |

| ACC1 | 3T3-L1 Adipocytes | 20 | 38.2[2] |

| SREBP-1c | HepG2 Hepatocytes | 20 | 72.3[2] |

| FASN | HepG2 Hepatocytes | 20 | 62.9[2] |

| ACC1 | HepG2 Hepatocytes | 20 | 38.8[2] |

Structure-Activity Relationship (SAR) of this compound and Related Dihydropyranocoumarins

While comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, analysis of this compound and related natural dihydropyranocoumarins provides valuable insights.

The core dihydropyranocoumarin structure is essential for its biological activities. For BChE inhibition, molecular docking studies suggest that the angular furanocoumarin scaffold of this compound fits into the active site of the enzyme.[1] The ester side chains at the C3' and C4' positions of the dihydropyran ring are crucial for interaction with the enzyme's catalytic and peripheral anionic sites. Modifications to these ester groups, such as altering their length, branching, or replacing them with other functional groups, are anticipated to significantly impact inhibitory potency and selectivity.

In the context of anti-obesity effects, the lipophilic nature of the ester side chains likely contributes to the compound's ability to permeate cell membranes and interact with intracellular targets. The overall shape and electronic properties of the coumarin ring system are also believed to play a role in the modulation of adipogenic transcription factors.

Experimental Protocols

Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.

Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of butyrylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid. The rate of color formation is measured at 412 nm and is proportional to the enzyme activity.

Procedure:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, and butyrylthiocholine iodide (BTCI) solution.

-

Assay Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.

-

Enzyme Addition: Add BChE solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Substrate Addition: Add BTCI solution to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Workflow for BChE Inhibition Assay

Adipogenesis and Lipolysis Assays in 3T3-L1 Cells

Adipocyte Differentiation (Adipogenesis) Assay:

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence.

-

Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Treatment: Treat the differentiating cells with various concentrations of this compound derivatives.

-

Maturation: After 2-3 days, replace the differentiation medium with an insulin-containing medium for another 2 days, followed by regular culture medium.

-

Staining: After 8-10 days of differentiation, fix the cells and stain for lipid accumulation using Oil Red O.

-

Quantification: Elute the stain and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of adipogenesis.

Lipolysis Assay:

-

Differentiated Adipocytes: Use fully differentiated 3T3-L1 adipocytes.

-

Treatment: Treat the adipocytes with this compound derivatives in the presence of a lipolytic agent like isoproterenol.

-

Glycerol Measurement: Collect the culture medium after a specific incubation period and measure the glycerol content using a commercial glycerol assay kit. The amount of glycerol released is an indicator of lipolysis.

Signaling Pathways Modulated by this compound

Nrf2/ARE Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

References

- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Pteryxin from Peucedanum japonicum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extraction and purification of pteryxin, a bioactive coumarin from the leaves of Peucedanum japonicum Thunb. The protocols outlined are based on established scientific literature and are intended to guide researchers in isolating this compound for further study and potential therapeutic development. This compound has demonstrated significant anti-obesity and antioxidant properties, making it a compound of interest for the pharmaceutical industry.[1]

Introduction to this compound and its Biological Activity

This compound is an angular-type khellactone coumarin found in Peucedanum japonicum.[2] It has been identified as a potent bioactive compound with significant therapeutic potential. Research has highlighted its role in modulating lipid metabolism and cellular antioxidant pathways.

Anti-Obesity Effects: this compound has been shown to suppress triacylglycerol (TG) content in both adipocytes and hepatocytes.[1] This is achieved through the downregulation of key lipogenic genes, including sterol regulatory element-binding protein-1 (SREBP-1c), fatty acid synthase (FASN), and acetyl-coenzyme A carboxylase-1 (ACC1).[1][3] Concurrently, it upregulates genes involved in lipolysis and energy expenditure, such as hormone-sensitive lipase (HSL) and uncoupling protein 2 (UCP2).[1]

Antioxidant and Cytoprotective Effects: this compound exhibits antioxidant activity by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[2][4] This leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), GCLC, and Trxr1, which protect cells from oxidative stress.[2]

Extraction Protocols